![molecular formula C11H17NO B2493344 (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine CAS No. 1212078-33-5](/img/structure/B2493344.png)
(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the reaction of chloral with substituted anilines, leading to a variety of products depending on the amine type and reaction conditions. One study described the formation of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones through the reaction of chloral with amines, showcasing the complex interplay of reactants in generating the desired product (Issac & Tierney, 1996).
Molecular Structure Analysis
High-resolution magnetic resonance spectra and ab initio calculations provide insight into the conformation of the products from these reactions. These analytical techniques offer a deep understanding of the molecular structure and the electronic environment of the synthesized compounds (Issac & Tierney, 1996).
Chemical Reactions and Properties
Transition-metal-catalyzed reductive amination employing hydrogen illustrates the importance of catalysts in the production of amines, highlighting the reaction's efficiency in forming primary, secondary, and tertiary alkyl amines (Irrgang & Kempe, 2020). This process underscores the compound's reactivity and potential for diverse chemical transformations.
Physical Properties Analysis
Although specific studies on the physical properties of "(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine" were not directly found, the physical properties of organic compounds like it can generally be inferred through spectroscopic analyses and theoretical calculations, providing valuable information on melting points, boiling points, solubility, and stability.
Chemical Properties Analysis
The chemical properties of aromatic amines, including reactivity patterns and mechanisms of action, have been extensively studied. Research into aromatic amine carcinogenesis reveals a complex bioactivation process, offering insights into the chemical properties and reactivity of such compounds (Wang et al., 2019). These findings help elucidate the behavior of "(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine" in biological systems and its potential interactions.
Wissenschaftliche Forschungsanwendungen
Polymer Modification
Amine compounds, including aromatic amines similar to (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine, have been used for the functional modification of poly vinyl alcohol/acrylic acid hydrogels. These modifications have improved the thermal stability and antibacterial activities of the polymers, suggesting potential medical applications (Aly & El-Mohdy, 2015).
Organic Synthesis
Such amine compounds have been utilized in the synthesis of new chiral and achiral imines and bisimines, derived from various aldehydes and amines. These compounds have been used to determine complexation stability constants with metals like Cu(II), indicating their relevance in chemical synthesis and analysis (Pařík & Chlupatý, 2014).
Photochemistry Research
In photochemistry, similar aromatic amines have been studied for their roles in photoreduction processes. Investigations into the photoreduction of benzophenone by diphenylamine linked by spacers have provided insights into the mechanisms of hydrogen abstraction and electron transfer interactions in photochemical reactions (Miyasaki et al., 1992).
Green Chemistry
Amines resembling (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine have been used in the green synthesis of polysubstituted pyrrole derivatives. These derivatives are synthesized using environmentally friendly methods, highlighting the compound's potential in sustainable chemistry practices (Kumar et al., 2017).
Photoinitiator Development
These amines have been involved in the synthesis of silicon-containing photoinitiators. The synthesized photoinitiators displayed high efficiency and activity, indicating their usefulness in UV-curable systems in industrial applications (Kolar et al., 1994).
Ligand Complexes in Water
Water-soluble amine phenols, similar to the compound , have been prepared and used to form complexes with metals like aluminum(III), gallium(III), and indium(III). These complexes have varied stability and have potential applications in coordination chemistry (Caravan & Orvig, 1997).
Eigenschaften
IUPAC Name |
(1S)-1-(4-propan-2-yloxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-9H,12H2,1-3H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLPHPPYMUBDRB-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine | |
CAS RN |
1212078-33-5 |
Source


|
| Record name | (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

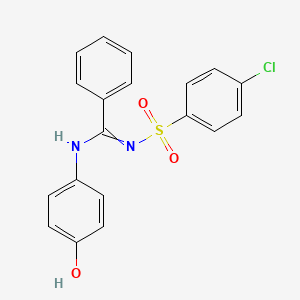
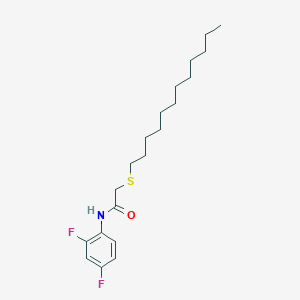
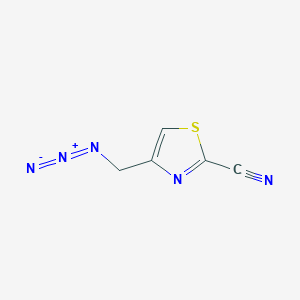
![1-[3-[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-4-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2493266.png)
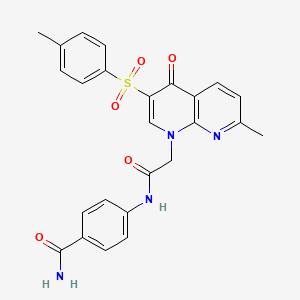
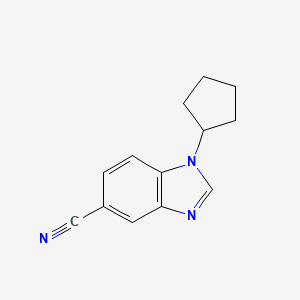

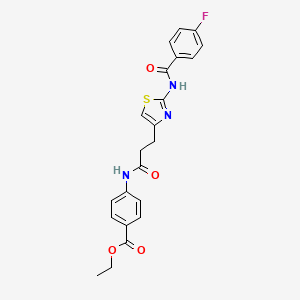
![(E)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-2-(2-chlorophenyl)acetamide](/img/structure/B2493275.png)
![8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7h)-one](/img/structure/B2493276.png)
![2-(4-fluorophenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2493278.png)
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3-fluorobenzenesulfonamide](/img/structure/B2493279.png)
![N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2493283.png)
![7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]-triazin-4-one](/img/structure/B2493284.png)